Gold-Catalyzed Synthesis: The trans-Jungianol Is the Minor Product (21% yield) vs. cis-epi-Jungianol (68% yield)
In the first total synthesis reported by Hashmi et al. (2003), a gold(I)-catalyzed intramolecular [4+2] cycloaddition between furan and an alkyne was applied. The reaction produced a mixture of diastereomers: the unwanted cis-isomer epi-jungianol was the major product isolated in 68% yield, while the natural product trans-(±)-jungianol was obtained in only 21% yield [1]. The identity of the natural product was confirmed by comparison of the ¹H NMR spectrum of the minor synthetic product with Bohlmann's originally reported data for isolated jungianol, establishing that the natural material is the trans diastereomer [1].
| Evidence Dimension | Diastereoselectivity of total synthesis—product distribution (isolated yield) |
|---|---|
| Target Compound Data | (±)-Jungianol (trans isomer): 21% isolated yield |
| Comparator Or Baseline | epi-Jungianol (cis isomer): 68% isolated yield |
| Quantified Difference | epi-Jungianol favored by a factor of 3.2:1 over jungianol |
| Conditions | Au(I)-catalyzed [4+2] cycloaddition; Chemistry – A European Journal 2003 |
Why This Matters
This data establishes that the natural trans-jungianol is synthetically disfavored relative to its cis epimer, meaning generic 'jungianol' from non-validated synthetic routes may consist predominantly of the incorrect stereoisomer unless rigorous stereochemical quality control is applied.
- [1] Hashmi, A. S. K.; Ding, L.; Bats, J. W.; Fischer, P.; Frey, W. Chem. Eur. J. 2003, 9, 4339–4345. View Source
